
ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate
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Description
Ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C20H20N4O6S and its molecular weight is 444.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a 4-methyl-4H-1,2,4-triazol-3-yl moiety , which is known to interact with various biological targets.
Mode of Action
The 4-methyl-4H-1,2,4-triazol-3-yl moiety is known to form stable complexes with various enzymes and receptors , which could potentially alter their function.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing a4-methyl-4H-1,2,4-triazol-3-yl moiety have been found to interact with various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of the 4-methyl-4H-1,2,4-triazol-3-yl moiety may influence these properties , but specific studies on this compound are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential interactions of the 4-methyl-4H-1,2,4-triazol-3-yl moiety with various biological targets , it’s plausible that this compound could have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
ethyl 4-[[2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-3-28-19(27)13-4-6-14(7-5-13)22-18(26)10-30-17-9-29-15(8-16(17)25)11-31-20-23-21-12-24(20)2/h4-9,12H,3,10-11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUMKGNLJRZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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